![molecular formula C12H12N2O2S B3383672 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid CAS No. 462067-14-7](/img/structure/B3383672.png)
2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid
Overview
Description
“2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a phenyl group and a sulfanyl acetic acid group .
Molecular Structure Analysis
The molecular structure of “2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid” includes an imidazole ring, a phenyl ring, and a sulfanyl acetic acid group . The InChI code for this compound is 1S/C12H12N2O2S/c1-14-10(9-5-3-2-4-6-9)7-13-12(14)17-8-11(15)16/h2-7H,8H2,1H3,(H,15,16) .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid” include a molecular weight of 248.31 . It is a powder at room temperature .Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, leading to their diverse biological effects such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to their diverse biological effects . The exact interaction would depend on the specific target and the context of the biological system.
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. The exact pathways and their downstream effects would depend on the specific target and the context of the biological system.
Result of Action
Given the broad range of biological activities of imidazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects. The exact effects would depend on the specific target and the context of the biological system.
properties
IUPAC Name |
2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-14-10(9-5-3-2-4-6-9)7-13-12(14)17-8-11(15)16/h2-7H,8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJGSULCGDRPFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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